PAN endonuclease-IN-2

Description

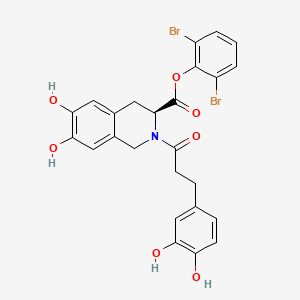

Structure

3D Structure

Properties

Molecular Formula |

C25H21Br2NO7 |

|---|---|

Molecular Weight |

607.2 g/mol |

IUPAC Name |

(2,6-dibromophenyl) (3S)-2-[3-(3,4-dihydroxyphenyl)propanoyl]-6,7-dihydroxy-3,4-dihydro-1H-isoquinoline-3-carboxylate |

InChI |

InChI=1S/C25H21Br2NO7/c26-16-2-1-3-17(27)24(16)35-25(34)18-9-14-10-21(31)22(32)11-15(14)12-28(18)23(33)7-5-13-4-6-19(29)20(30)8-13/h1-4,6,8,10-11,18,29-32H,5,7,9,12H2/t18-/m0/s1 |

InChI Key |

RRLAHNBMCXPLLP-SFHVURJKSA-N |

Isomeric SMILES |

C1[C@H](N(CC2=CC(=C(C=C21)O)O)C(=O)CCC3=CC(=C(C=C3)O)O)C(=O)OC4=C(C=CC=C4Br)Br |

Canonical SMILES |

C1C(N(CC2=CC(=C(C=C21)O)O)C(=O)CCC3=CC(=C(C=C3)O)O)C(=O)OC4=C(C=CC=C4Br)Br |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of PAN Endonuclease-IN-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

PAN endonuclease-IN-2, also known as compound T-31, is a potent inhibitor of the influenza virus PAN endonuclease, a critical enzyme for viral replication. This technical guide details the mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its mode of action. This compound exhibits a dual mechanism, targeting not only the viral endonuclease activity but also the hemagglutinin (HA) protein and the RNA-dependent RNA polymerase (RdRp) complex, thereby inhibiting both viral entry and replication. This multi-targeted approach makes it a promising candidate for further antiviral drug development.

Core Mechanism of Action

The primary mechanism of action of this compound is the inhibition of the cap-dependent endonuclease activity of the influenza virus polymerase acidic (PA) subunit. This endonuclease is essential for the "cap-snatching" process, where the virus cleaves the 5' caps of host cell pre-mRNAs to use as primers for the synthesis of its own viral mRNAs. By inhibiting this process, this compound effectively halts viral transcription and replication.

Biochemical studies have revealed that this compound is a potent inhibitor of the PAN endonuclease with a half-maximal inhibitory concentration (IC50) of 0.15 μM[1]. The inhibitory activity is achieved through the chelation of the two critical metal ions, typically Mn2+, present in the active site of the endonuclease. This interaction is facilitated by the specific chemical scaffold of the inhibitor.

Furthermore, research indicates a broader mechanism of action for this compound. It has been shown to target both the influenza hemagglutinin (HA) and the RNA-dependent RNA polymerase (RdRp) complex[1]. This dual-targeting capability suggests that the compound interferes with both the initial stages of viral entry into host cells, mediated by HA, and the subsequent replication of the viral genome, orchestrated by the RdRp complex.

Quantitative Data

The following tables summarize the key quantitative data for this compound (T-31) and related compounds, providing a comparative overview of their inhibitory activities.

Table 1: In Vitro PAN Endonuclease Inhibitory Activity

| Compound | IC50 (μM) |

| This compound (T-31) | 0.15 [1] |

Table 2: In Vitro Anti-influenza Virus Activity (EC50 in MDCK cells)

| Influenza Virus Strain | EC50 (μM) |

| A/WSN/33 (H1N1) | 0.96[1] |

| PR/8 (H1N1) | 4.76[1] |

| H3N2 | 1.85[1] |

| H5N1 | 5.06[1] |

| H9N2 | 0.71[1] |

| Influenza B | 2.36[1] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanism of action of this compound and a typical experimental workflow for its evaluation.

Caption: Inhibition of the viral "cap-snatching" mechanism by this compound.

Caption: Dual inhibitory effect of this compound on viral entry and replication.

References

An In-Depth Technical Guide to the Discovery and Synthesis of PAN Endonuclease-IN-2

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and synthesis of PAN endonuclease-IN-2, a potent inhibitor of the influenza virus PAN endonuclease. This compound, also known as compound T-31, has demonstrated significant broad-spectrum anti-influenza activity. This document details the compound's mechanism of action, inhibitory activity against various influenza strains, and presents detailed protocols for key experimental assays relevant to its characterization. Furthermore, this guide illustrates the pertinent biological pathways and experimental workflows using detailed diagrams to facilitate a deeper understanding of the scientific context and practical application of this promising antiviral compound.

Introduction

Influenza remains a significant global health threat, necessitating the continuous development of novel antiviral therapeutics. The influenza virus RNA-dependent RNA polymerase (RdRp), a heterotrimeric complex consisting of polymerase acidic protein (PA), polymerase basic protein 1 (PB1), and polymerase basic protein 2 (PB2), is an attractive target for antiviral drug development due to its essential role in viral transcription and replication. The N-terminal domain of the PA subunit (PAN) contains a cap-dependent endonuclease activity that is crucial for the "cap-snatching" mechanism, a process where the virus cleaves the 5' caps from host pre-mRNAs to prime its own mRNA synthesis. Inhibition of this endonuclease activity is a validated strategy for combating influenza infection.

This compound (compound T-31) is a small molecule inhibitor that targets this critical enzymatic activity. It has shown potent inhibitory effects against the PAN endonuclease and broad-spectrum antiviral activity against various influenza A and B virus strains. This guide aims to provide a detailed technical resource for researchers and drug development professionals working on the discovery and development of novel anti-influenza agents.

Mechanism of Action

This compound exerts its antiviral effect by directly inhibiting the cap-dependent endonuclease activity of the influenza virus PA subunit.[1] The active site of the PAN endonuclease contains a bimetallic center, typically with two Mn²⁺ ions, which are essential for its catalytic activity. This compound is believed to chelate these metal ions, thereby blocking the enzyme's ability to cleave host pre-mRNAs. This disruption of the "cap-snatching" process prevents the initiation of viral mRNA transcription, ultimately halting viral replication.[1]

The signaling pathway for influenza virus replication, highlighting the role of PAN endonuclease, is depicted below.

Quantitative Data

This compound has demonstrated potent inhibitory activity against the PAN endonuclease enzyme and a broad spectrum of influenza virus strains in cell-based assays.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Type | Target | Value | Reference |

| Enzymatic Inhibition | PAN Endonuclease | IC50: 0.15 µM | [1] |

Table 2: Antiviral Activity of this compound in MDCK Cells

| Influenza Virus Strain | EC50 (µM) | Reference |

| A/WSN/33 (H1N1) | 0.96 | [1] |

| PR/8 (H1N1) | 4.76 | [1] |

| H3N2 | 1.85 | [1] |

| H5N1 | 5.06 | [1] |

| H9N2 | 0.71 | [1] |

| Influenza B | 2.36 | [1] |

Discovery and Synthesis

While the specific details of the initial discovery and a step-by-step synthesis protocol for this compound (T-31) are not publicly available in the searched literature, the general approach to discovering and synthesizing PAN endonuclease inhibitors involves established medicinal chemistry strategies.

The discovery process for novel PAN endonuclease inhibitors typically follows a structured workflow:

The synthesis of PAN endonuclease inhibitors often involves multi-step organic synthesis. The general chemical scaffolds of known inhibitors suggest that their synthesis would likely involve the formation of heterocyclic ring systems and the introduction of various functional groups to optimize binding to the active site of the PAN endonuclease.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of PAN endonuclease inhibitors like this compound.

Expression and Purification of Recombinant PAN Endonuclease

Objective: To produce purified PAN endonuclease for use in in vitro enzymatic assays.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector containing the PAN endonuclease gene (e.g., pET vector with a His-tag)

-

Luria-Bertani (LB) broth

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF)

-

Ni-NTA affinity chromatography column

-

Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT)

Protocol:

-

Transform the expression vector into competent E. coli cells.

-

Inoculate a starter culture of LB broth with a single colony and grow overnight at 37°C with shaking.

-

Inoculate a larger volume of LB broth with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and continue to grow for 4-16 hours at a reduced temperature (e.g., 18-25°C).

-

Harvest the cells by centrifugation and resuspend the cell pellet in lysis buffer.

-

Lyse the cells by sonication or high-pressure homogenization on ice.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with wash buffer to remove non-specifically bound proteins.

-

Elute the His-tagged PAN endonuclease with elution buffer.

-

Dialyze the eluted protein against dialysis buffer to remove imidazole and for buffer exchange.

-

Assess the purity of the protein by SDS-PAGE.

In Vitro PAN Endonuclease Activity Assay

Objective: To measure the enzymatic activity of PAN endonuclease and the inhibitory effect of compounds.

Materials:

-

Purified recombinant PAN endonuclease

-

Assay buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 1 mM DTT, 5 mM MgCl₂, 1 mM MnCl₂)

-

Fluorescently labeled RNA or single-stranded DNA (ssDNA) substrate

-

This compound or other test compounds

-

96-well microplate

-

Fluorescence plate reader

Protocol:

-

Prepare a reaction mixture containing the assay buffer and the fluorescently labeled substrate.

-

Add the test compound at various concentrations to the wells of the microplate. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Initiate the reaction by adding purified PAN endonuclease to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Measure the fluorescence intensity using a plate reader. The cleavage of the substrate results in a change in fluorescence.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Influenza Virus Inhibition Assay (Plaque Reduction Assay)

Objective: To determine the antiviral activity of this compound against influenza virus in a cell culture model.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Trypsin-TPCK

-

Influenza virus stock

-

This compound or other test compounds

-

Agarose or Avicel overlay medium

-

Crystal violet staining solution

Protocol:

-

Seed MDCK cells in 6-well plates and grow to confluency.

-

Wash the cell monolayer with serum-free DMEM.

-

Infect the cells with a diluted influenza virus stock (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.

-

Remove the virus inoculum and wash the cells.

-

Overlay the cells with an agarose or Avicel-containing medium containing various concentrations of the test compound and trypsin-TPCK.

-

Incubate the plates at 37°C in a CO₂ incubator for 2-3 days until plaques are visible.

-

Fix the cells with formaldehyde and stain with crystal violet.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each compound concentration and determine the EC50 value.

Conclusion

This compound is a potent and broad-spectrum inhibitor of the influenza virus, targeting the essential cap-dependent endonuclease activity of the viral PA subunit. This technical guide has provided a comprehensive overview of its mechanism of action, inhibitory activities, and detailed protocols for its characterization. While the specific discovery and synthesis details for this compound are not widely published, the information presented here serves as a valuable resource for researchers and drug development professionals in the field of anti-influenza drug discovery. Further investigation into the structure-activity relationships and pharmacokinetic properties of this compound and related compounds will be crucial for the development of the next generation of influenza therapeutics.

References

PAN Endonuclease-IN-2: A Technical Guide to its Antiviral Spectrum and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PAN Endonuclease-IN-2 is a potent inhibitor of the influenza virus cap-dependent endonuclease, a critical enzyme for viral transcription. This technical guide provides a comprehensive overview of its antiviral spectrum, mechanism of action, and the experimental methodologies used to characterize its activity. Quantitative data from in vitro studies demonstrate its broad-spectrum efficacy against a range of influenza A and B virus strains. Furthermore, evidence from related compounds suggests a potential for broader antiviral activity against other segmented negative-sense RNA viruses, including members of the Bunyavirales and Arenaviridae families. This document details the protocols for key enzymatic and cell-based assays and provides visual representations of the underlying molecular pathways and experimental workflows to support further research and development of this class of antiviral compounds.

Introduction

Influenza viruses, along with other segmented negative-sense RNA viruses such as bunyaviruses and arenaviruses, utilize a unique "cap-snatching" mechanism to initiate the transcription of their viral genomes.[1][2] This process is mediated by a viral endonuclease that cleaves host cellular pre-mRNAs to generate capped primers for viral mRNA synthesis.[1][2] The N-terminal domain of the influenza virus polymerase acidic (PA) protein, known as PAN, houses this endonuclease activity and represents a prime target for antiviral drug development.[1][2] this compound is a small molecule inhibitor designed to target this enzymatic activity.

Mechanism of Action

This compound functions by inhibiting the cap-dependent endonuclease activity of the viral polymerase.[3] The active site of the PAN endonuclease contains a conserved PD-(D/E)XK nuclease motif that coordinates two divalent manganese ions (Mn²⁺). These metal ions are essential for the catalytic activity of the enzyme. This compound acts as a chelator of these Mn²⁺ ions, effectively inactivating the enzyme and halting the cap-snatching process. This inhibition of primer generation prevents the transcription of viral mRNA, thereby blocking viral replication.

Antiviral Spectrum

In Vitro Anti-Influenza Activity of this compound

This compound demonstrates potent inhibitory activity against a broad range of influenza A and B virus strains in Madin-Darby Canine Kidney (MDCK) cells.

| Influenza Virus Strain | EC₅₀ (µM) |

| A/WSN/33 (H1N1) | 0.96 |

| A/PR/8/34 (H1N1) | 4.76 |

| Influenza A (H3N2) | 1.85 |

| Influenza A (H5N1) | 5.06 |

| Influenza A (H9N2) | 0.71 |

| Influenza B | 2.36 |

| EC₅₀ (50% effective concentration) is the concentration of the compound that inhibits viral replication by 50%. Data sourced from in vitro studies in MDCK cells. |

The compound also exhibits a high potency against the isolated PAN endonuclease enzyme with a 50% inhibitory concentration (IC₅₀) of 0.15 µM.[3]

Potential Broad-Spectrum Activity Against Bunyavirales and Arenaviridae

The cap-snatching endonuclease is a conserved enzyme among segmented negative-sense RNA viruses, including those in the orders Bunyavirales and the family Arenaviridae.[1][3] Studies on other cap-dependent endonuclease inhibitors (CENi) from the same class as this compound have demonstrated significant in vitro activity against several pathogenic bunyaviruses and arenaviruses.

| Virus | Family/Order | Compound A EC₅₀ (nM) | Compound B EC₅₀ (nM) | Compound C EC₅₀ (nM) | Compound D EC₅₀ (nM) | Ribavirin EC₅₀ (nM) |

| Lassa Virus (LASV) | Arenaviridae | - | >1000 | - | - | >1000 |

| Lymphocytic Choriomeningitis Virus (LCMV) | Arenaviridae | 1.2 | 0.8 | 1.4 | 1.1 | >1000 |

| Junin Virus (JUNV) | Arenaviridae | 2.5 | 1.2 | 2.1 | 1.8 | >1000 |

| La Crosse Virus (LACV) | Bunyavirales | 1.1 | 0.9 | 1.5 | 1.3 | >1000 |

| Severe Fever with Thrombocytopenia Syndrome Virus (SFTSV) | Bunyavirales | >1000 | >1000 | >1000 | >1000 | >1000 |

| Rift Valley Fever Virus (RVFV) | Bunyavirales | >1000 | >1000 | >1000 | >1000 | >1000 |

| Influenza A (H5N1) | Orthomyxoviridae | 1.8 | 1.1 | 2.2 | 1.9 | >1000 |

| Influenza A (H7N9) | Orthomyxoviridae | 2.1 | 1.3 | 2.5 | 2.2 | >1000 |

| Data for Compounds A, B, C, and D are from a study on a library of CEN inhibitors and suggest the potential for broad-spectrum activity of this class of compounds.[3] |

Experimental Protocols

PAN Endonuclease Activity Assay (Gel-Based)

This assay directly measures the enzymatic activity of the PAN endonuclease by monitoring the cleavage of a nucleic acid substrate.

Materials:

-

Recombinant purified PAN endonuclease domain

-

Single-stranded DNA or RNA substrate (e.g., a 5'-radiolabeled 33-mer oligonucleotide)

-

Assay Buffer: 50 mM HEPES (pH 7.8), 150 mM KCl, 1 mM MnCl₂

-

Stop Solution: 40 mM EDTA in 99% formamide

-

20% Urea Polyacrylamide Gel

-

PhosphorImager

Procedure:

-

Prepare reaction mixtures containing 10 nM of the 5'-radiolabeled substrate in assay buffer.

-

Add varying concentrations of this compound or vehicle control to the reaction mixtures.

-

Initiate the reaction by adding the purified PAN endonuclease protein.

-

Incubate the reactions at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reactions by adding the stop solution.

-

Denature the samples by heating at 95°C for DNA substrates or 70°C for RNA substrates.

-

Separate the cleavage products from the full-length substrate by 20% urea-PAGE.

-

Dry the gel and visualize the radiolabeled nucleic acids using a PhosphorImager.

-

Quantify the band intensities to determine the extent of substrate cleavage and calculate the IC₅₀ value of the inhibitor.

Viral Ribonucleoprotein (vRNP) Reconstitution Assay

This cell-based assay assesses the overall impact of an inhibitor on viral RNA synthesis within a cellular context by reconstituting the vRNP complex.

Materials:

-

HEK293T cells

-

Expression plasmids for influenza virus PB1, PB2, PA, and NP proteins

-

A plasmid encoding an influenza virus-like RNA (minigenome) containing a reporter gene (e.g., luciferase) flanked by the viral packaging signals.

-

Transfection reagent (e.g., Lipofectamine)

-

Cell lysis buffer

-

Luciferase assay reagent

Procedure:

-

Seed HEK293T cells in multi-well plates to achieve ~90% confluency on the day of transfection.

-

Prepare a transfection mixture containing the expression plasmids for PB1, PB2, PA, NP, and the minigenome reporter plasmid.

-

Transfect the HEK293T cells with the plasmid mixture.

-

At a specified time post-transfection (e.g., 4-6 hours), replace the transfection medium with fresh medium containing various concentrations of this compound or a vehicle control.

-

Incubate the cells for an additional period (e.g., 24-48 hours) to allow for vRNP reconstitution, viral RNA synthesis, and reporter gene expression.

-

Lyse the cells using a suitable lysis buffer.

-

Measure the reporter gene activity (e.g., luminescence for luciferase) in the cell lysates.

-

Normalize the reporter activity to a measure of cell viability (e.g., a concurrent cytotoxicity assay) to determine the specific antiviral effect.

-

Calculate the EC₅₀ value of the inhibitor based on the dose-response curve.

Conclusion

This compound is a highly potent inhibitor of influenza virus replication, targeting the essential cap-snatching endonuclease activity of the viral polymerase. Its broad anti-influenza spectrum, coupled with the conservation of its target across other medically important virus families, suggests a promising avenue for the development of broad-spectrum antiviral therapeutics. The experimental protocols and data presented in this guide provide a solid foundation for further investigation into the clinical potential of PAN endonuclease inhibitors.

References

- 1. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. psb-grenoble.eu [psb-grenoble.eu]

- 3. Identification of cap-dependent endonuclease inhibitors with broad-spectrum activity against bunyaviruses - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Targets of PAN Endonuclease Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular targets and mechanisms of action of PAN (Polymerase Acidic N-terminal) endonuclease inhibitors, with a specific focus on the inhibitor designated as PAN endonuclease-IN-2. This document details the role of the influenza virus PAN endonuclease in viral replication, the inhibitory effects of targeted compounds, quantitative data on their efficacy, and detailed experimental protocols for their characterization.

Introduction to Influenza PAN Endonuclease as a Therapeutic Target

Influenza A and B viruses pose a significant global health threat, necessitating the development of novel antiviral therapeutics. The viral RNA-dependent RNA polymerase (RdRp) complex, essential for viral transcription and replication, has emerged as a key target for antiviral drug development. The RdRp is a heterotrimeric complex composed of three subunits: Polymerase Basic 1 (PB1), Polymerase Basic 2 (PB2), and Polymerase Acidic (PA).

The N-terminal domain of the PA subunit (PAN) harbors a critical endonuclease activity. This endonuclease is responsible for a process known as "cap-snatching," where it cleaves the 5' caps from host cell pre-mRNAs. These capped fragments are then used as primers to initiate the transcription of viral mRNAs by the PB1 subunit. By hijacking the host's cellular machinery in this manner, the virus ensures that its own mRNAs are efficiently translated by the host ribosome. The essential and highly conserved nature of the PAN endonuclease active site makes it an attractive target for the development of broad-spectrum influenza inhibitors.[1][2]

Inhibitors targeting the PAN endonuclease effectively block the cap-snatching process, thereby preventing the synthesis of viral mRNA and halting viral replication. This mechanism of action is distinct from that of other classes of anti-influenza drugs, such as neuraminidase inhibitors, making PAN endonuclease inhibitors a valuable tool against existing and emerging drug-resistant influenza strains.[3]

This compound and Other Inhibitors

A number of small molecules have been identified that inhibit the endonuclease activity of the influenza virus PA protein.

This compound (Compound T-31) is a potent inhibitor of the PAN endonuclease with an IC50 value of 0.15 µM. It demonstrates broad-spectrum anti-influenza activity by targeting both the influenza hemagglutinin (HA) and the RdRp complex. This dual action disrupts viral entry into host cells and impedes viral replication.[4]

Baloxavir marboxil is the first-in-class PAN endonuclease inhibitor to be approved for clinical use. It is a prodrug that is rapidly converted to its active form, baloxavir acid, which potently and selectively inhibits the PAN endonuclease.

Other notable experimental inhibitors include 4-substituted 2,4-dioxobutanoic acids and pyromeconic acid derivatives.[2][5]

Quantitative Data on PAN Endonuclease Inhibitors

The following tables summarize the in vitro inhibitory activities of this compound and other selected inhibitors against the PAN endonuclease and various influenza virus strains.

| Compound | Target | Assay Type | IC50 (µM) | Reference |

| This compound | PAN Endonuclease | Enzymatic Assay | 0.15 | [4] |

| Baloxavir acid | PAN Endonuclease | Enzymatic Assay | ~0.0025 | [2] |

| Lifitegrast | PAN Endonuclease | Gel-based Endonuclease | 32.82 | [6] |

| Lifitegrast (I38T mutant) | PAN Endonuclease | Gel-based Endonuclease | 26.81 | [6] |

| Compound 71 | PAN Endonuclease | Enzymatic Assay | 0.014 | [5] |

| Compound | Virus Strain | Cell Line | EC50 (µM) | Reference |

| This compound | Influenza A (H1N1/A/WSN/33) | MDCK | 0.96 | [4] |

| This compound | Influenza A (PR/8/H1N1) | MDCK | 4.76 | [4] |

| This compound | Influenza A (H3N2) | MDCK | 1.85 | [4] |

| This compound | Influenza A (H5N1) | MDCK | 5.06 | [4] |

| This compound | Influenza A (H9N2) | MDCK | 0.71 | [4] |

| This compound | Influenza B | MDCK | 2.36 | [4] |

| Compound 71 | Influenza A (H1N1) | MDCK | 2.1 | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize PAN endonuclease inhibitors.

Fluorescence Polarization (FP) Endonuclease Assay

This high-throughput assay is used to identify and characterize small molecules that bind to the PAN endonuclease active site.[7]

Principle: The assay measures the change in fluorescence polarization of a small, fluorescently labeled ligand (probe) that binds to the PAN endonuclease. When the probe is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger PAN endonuclease protein, the probe's tumbling is restricted, leading to an increase in fluorescence polarization. Inhibitors that compete with the probe for binding to the active site will displace the probe, causing a decrease in fluorescence polarization.

Materials:

-

Purified recombinant PAN endonuclease domain

-

Fluorescein-labeled probe compound

-

Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM MnCl2, 0.01% Tween-20)

-

Test compounds (inhibitors)

-

Black, non-binding 384-well plates

-

Fluorescence plate reader with polarization filters

Procedure:

-

Prepare serial dilutions of the test compounds in the assay buffer.

-

In a 384-well plate, add a fixed concentration of the PAN endonuclease and the fluorescent probe to each well.

-

Add the serially diluted test compounds to the wells. Include control wells with no inhibitor (maximum polarization) and wells with probe only (minimum polarization).

-

Incubate the plate at room temperature for 30 minutes to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization using a plate reader with excitation at 485 nm and emission at 535 nm.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[8]

Plaque Reduction Assay

This cell-based assay is used to determine the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.[9]

Principle: Influenza virus infection of a confluent monolayer of susceptible cells (e.g., Madin-Darby Canine Kidney - MDCK cells) leads to cell lysis and the formation of clear zones called plaques. The number of plaques is proportional to the amount of infectious virus. The presence of an effective antiviral compound will inhibit viral replication and thus reduce the number and size of plaques.

Materials:

-

MDCK cells

-

Influenza virus stock

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

Avicel or agarose for overlay

-

Crystal violet staining solution

-

Test compounds (inhibitors)

-

12-well cell culture plates

Procedure:

-

Seed MDCK cells in 12-well plates and grow until they form a confluent monolayer.

-

Prepare serial dilutions of the test compound in serum-free DMEM.

-

Prepare serial dilutions of the influenza virus stock.

-

Pre-incubate the virus dilutions with the compound dilutions for 1 hour at 37°C.

-

Wash the MDCK cell monolayers with PBS and infect the cells with the virus-compound mixtures.

-

After a 1-hour adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., Avicel or agarose) containing the test compound.

-

Incubate the plates at 37°C in a CO2 incubator for 2-3 days until plaques are visible.

-

Fix the cells with 4% formaldehyde and stain with crystal violet.

-

Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control.

-

Determine the EC50 value, the concentration of the compound that reduces the number of plaques by 50%.

Visualizations

The following diagrams illustrate key pathways and workflows related to PAN endonuclease and its inhibitors.

Caption: The influenza virus cap-snatching mechanism and the point of inhibition.

Caption: A typical workflow for the identification of PAN endonuclease inhibitors.

Caption: Cellular consequences of PAN endonuclease inhibition.

Downstream Cellular Effects and Host Response

Inhibition of the PAN endonuclease has profound effects on the influenza virus life cycle and the host's response to infection. By blocking viral mRNA synthesis, these inhibitors prevent the production of viral proteins necessary for replication and the assembly of new virions. This leads to a significant reduction in viral load within the infected host.

Furthermore, influenza virus infection triggers a cascade of host cellular signaling pathways, including NF-κB, PI3K/Akt, and MAPK pathways, which are often manipulated by the virus to facilitate its own replication.[10][11] By suppressing viral replication at an early stage, PAN endonuclease inhibitors can indirectly modulate these host cell responses, potentially mitigating the virus-induced cellular damage and inflammation. Quantitative proteomic studies of influenza virus-infected cells have revealed significant alterations in host protein expression, including proteins involved in immunity, metabolism, and signal transduction.[12][13] The use of PAN endonuclease inhibitors can help to normalize these virus-induced changes in the host cell proteome.

References

- 1. tandfonline.com [tandfonline.com]

- 2. The cap-snatching endonuclease of influenza virus polymerase resides in the PA subunit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of Influenza PAN Endonuclease Inhibitors via 3D-QSAR Modeling and Docking-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PAN endonuclease-IN-2_TargetMol [targetmol.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Influenza virus and cell signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Influenza virus and cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. Quantitative Proteomic Analyses of Influenza Virus-Infected Cultured Human Lung Cells - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for PAN Endonuclease-IN-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

The influenza virus polymerase acidic (PA) protein contains an N-terminal endonuclease domain (PAN) that is crucial for viral replication.[1][2] This domain facilitates a "cap-snatching" mechanism, where the virus cleaves the 5' caps from host pre-mRNAs to use as primers for the synthesis of its own viral mRNAs.[3][4] The active site of the PAN endonuclease contains a dinuclear metal center, making it a prime target for antiviral drug development.[5][6][7] PAN Endonuclease-IN-2 is a novel small molecule inhibitor designed to target this enzymatic activity. These application notes provide a detailed protocol for an in vitro enzymatic assay to characterize the inhibitory potential of this compound.

Principle of the Assay

The in vitro enzymatic assay for PAN endonuclease activity is based on the cleavage of a single-stranded nucleic acid substrate. The extent of cleavage can be monitored by various methods, including agarose gel electrophoresis to visualize the disappearance of the substrate and the appearance of cleavage products, or through fluorescence-based methods for higher throughput. Inhibition of the endonuclease activity by compounds like this compound results in a decrease in substrate cleavage.

Signaling Pathway and Inhibition

The PAN endonuclease is a critical component of the influenza virus RNA-dependent RNA polymerase (RdRp) complex. Its enzymatic activity is a key step in the "cap-snatching" process, which is essential for the transcription of viral genes. Small molecule inhibitors, such as this compound, are designed to bind to the active site of the PAN domain, often by chelating the essential divalent metal ions (typically Mn²⁺), thereby blocking the cleavage of host mRNA.

Caption: Mechanism of PAN endonuclease action and its inhibition by PAN-IN-2.

Experimental Protocols

Gel-Based PAN Endonuclease Inhibition Assay

This protocol details a gel-based method to determine the inhibitory activity of this compound.

1. Materials and Reagents

-

Enzyme: Recombinant PAN endonuclease (e.g., residues 1-209 of the PA protein).

-

Substrate: Single-stranded circular DNA (e.g., M13mp18 plasmid DNA).

-

Inhibitor: this compound, dissolved in an appropriate solvent (e.g., DMSO).

-

Reaction Buffer (10X): 200 mM HEPES (pH 7.5), 1 M NaCl, 10 mM MnCl₂, 20 mM DTT.

-

Quenching Solution: 0.5 M EDTA.

-

Agarose Gel: 1% agarose in 1X TAE buffer with a nucleic acid stain (e.g., ethidium bromide or SYBR Safe).

-

DNA Loading Dye (6X).

-

Nuclease-free water.

2. Experimental Workflow

Caption: Workflow for the gel-based PAN endonuclease inhibition assay.

3. Assay Procedure

-

Prepare a master mix of the reaction components (excluding the enzyme and inhibitor) in nuclease-free water. For a 20 µL reaction, this would typically include 2 µL of 10X Reaction Buffer and 100-200 ng of M13mp18 ssDNA.

-

Aliquot the master mix into individual reaction tubes.

-

Add varying concentrations of this compound to the respective tubes. Include a positive control (no inhibitor) and a negative control (no enzyme). Ensure the final solvent concentration (e.g., DMSO) is consistent across all reactions and does not exceed a level that inhibits the enzyme.

-

Initiate the reaction by adding a pre-determined optimal concentration of PAN endonuclease (e.g., 1-2 µM) to each tube, except for the negative control.

-

Incubate the reactions at 37°C for 60 minutes.

-

Stop the reactions by adding the quenching solution (e.g., 2 µL of 0.5 M EDTA).

-

Add 4 µL of 6X DNA loading dye to each reaction.

-

Load the entire sample onto a 1% agarose gel.

-

Perform electrophoresis until adequate separation of the cleaved and uncleaved DNA is achieved.

-

Visualize the DNA bands under UV light or with a compatible imaging system.

-

Quantify the band intensities using densitometry software (e.g., ImageJ). The amount of uncleaved substrate is indicative of the inhibitor's potency.

4. Data Analysis

The percentage of inhibition is calculated using the following formula:

% Inhibition = [1 - (Intensity of uncleaved DNA in sample / Intensity of uncleaved DNA in positive control)] x 100

The IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Fluorescence Polarization (FP)-Based Competitive Binding Assay

This high-throughput assay measures the ability of this compound to displace a fluorescently labeled ligand from the active site of the PAN endonuclease.

1. Materials and Reagents

-

Enzyme: Recombinant PAN endonuclease.

-

Fluorescent Probe: A fluorescently labeled small molecule known to bind to the PAN endonuclease active site.

-

Inhibitor: this compound.

-

Assay Buffer: e.g., 50 mM HEPES (pH 7.3), 100 mM KCl, 10 mM MnCl₂, 0.01% Tween-20, 1 mM DTT.

-

384-well black, low-volume microplates.

-

A plate reader capable of measuring fluorescence polarization.

2. Assay Procedure

-

Add a solution of PAN endonuclease and the fluorescent probe to the wells of the microplate.

-

Add varying concentrations of this compound or a known inhibitor (as a positive control) to the wells.

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes), protected from light.

-

Measure the fluorescence polarization of each well using a plate reader.

3. Data Analysis

A decrease in the fluorescence polarization signal indicates the displacement of the fluorescent probe by the inhibitor. The IC₅₀ value can be determined by plotting the change in fluorescence polarization against the inhibitor concentration and fitting the data to a competitive binding model.

Data Presentation

The inhibitory activity of this compound and other reference compounds can be summarized in the following table. The data presented here are representative values from published studies on various PAN endonuclease inhibitors.[6][8][9]

| Compound | Assay Type | Substrate | IC₅₀ (µM) | Reference Compound(s) |

| This compound | Gel-based | M13mp18 ssDNA | To be determined | Lifitegrast (IC₅₀: 32.82 ± 1.34)[6][9] |

| This compound | FP-based | Fluorescent Probe | To be determined | Compound 71 (IC₅₀: 0.014)[8] |

| Lifitegrast | Gel-based | ssDNA | 32.82 ± 1.34 | - |

| Compound 71 | Enzymatic | Not specified | 0.014 | - |

| RO-7 | Plaque/Yield Reduction | - | Nanomolar to submicromolar EC₅₀ | - |

Conclusion

The provided protocols offer robust methods for the in vitro characterization of this compound. The gel-based assay provides a direct visualization of enzyme inhibition, while the fluorescence polarization assay is suitable for high-throughput screening and detailed binding studies. These assays are essential tools for the preclinical evaluation of novel influenza virus endonuclease inhibitors.

References

- 1. A Novel Endonuclease Inhibitor Exhibits Broad-Spectrum Anti-Influenza Virus Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Endonuclease Substrate Selectivity Characterized with Full-Length PA of Influenza A Virus Polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural and biochemical basis for development of influenza virus inhibitors targeting the PA endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Drug Repurposing for Influenza Virus Polymerase Acidic (PA) Endonuclease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

- 7. Identification of Influenza PAN Endonuclease Inhibitors via 3D-QSAR Modeling and Docking-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

Application Notes and Protocols: Cell-Based Antiviral Efficacy Assay for PAN Endonuclease-IN-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Influenza viruses pose a significant global health threat, necessitating the development of novel antiviral therapeutics. The influenza virus RNA-dependent RNA polymerase (RdRp), a heterotrimeric complex composed of subunits PA, PB1, and PB2, is essential for viral replication and transcription.[1][2][3] A key function of this complex is the "cap-snatching" mechanism, where the PA subunit's N-terminal domain (PAN) endonuclease cleaves host cell pre-mRNAs to generate capped primers for viral mRNA synthesis.[3][4][5][6] This process is critical for the virus to co-opt the host's translational machinery.[4]

The PAN endonuclease domain is a highly conserved and attractive target for broad-spectrum anti-influenza drug development.[1][2] PAN Endonuclease-IN-2 is a novel investigational small molecule inhibitor designed to target this enzymatic activity. These application notes provide detailed protocols for assessing the in vitro antiviral efficacy of this compound in cell-based assays.

Principle of the Assay

The antiviral activity of this compound is determined by quantifying the inhibition of influenza virus replication in a susceptible host cell line, typically Madin-Darby Canine Kidney (MDCK) cells. The compound's efficacy is measured by a reduction in viral plaque formation, viral yield, or virus-induced cytopathic effect (CPE) in the presence of the inhibitor. By comparing these outcomes in treated versus untreated infected cells, the half-maximal effective concentration (EC50) can be calculated to represent the potency of this compound.

Signaling Pathway of PAN Endonuclease Action

Caption: Mechanism of influenza virus cap-snatching and inhibition by this compound.

Experimental Protocols

Plaque Reduction Assay

This assay is considered the gold standard for determining the antiviral activity of a compound by measuring the reduction in the number and size of viral plaques.

Materials and Reagents:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

Penicillin-Streptomycin solution

-

Influenza virus stock (e.g., A/WSN/33)

-

This compound

-

Avicel or SeaPlaque Agarose

-

TPCK-treated trypsin

-

Crystal Violet staining solution

-

Phosphate Buffered Saline (PBS)

Experimental Workflow:

Caption: Workflow for the Plaque Reduction Assay.

Step-by-Step Protocol:

-

Cell Seeding: Seed MDCK cells in 6-well plates at a density of 5 x 10^5 cells/well and incubate at 37°C with 5% CO2 until a confluent monolayer is formed (approximately 24 hours).

-

Compound Dilution: Prepare serial dilutions of this compound in infection medium (DMEM, 0.2% BSA, 1 µg/mL TPCK-trypsin, Penicillin-Streptomycin).

-

Infection: Wash the cell monolayers with PBS. Infect the cells with influenza virus at a multiplicity of infection (MOI) of 0.01 in a small volume of infection medium for 1 hour at 37°C.

-

Treatment: After incubation, aspirate the virus inoculum.

-

Overlay: Overlay the cell monolayers with 2 mL of overlay medium (2X DMEM, Avicel or Agarose, and serial dilutions of this compound).

-

Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours until visible plaques are formed.

-

Staining: Fix the cells with 4% formaldehyde for 1 hour. Aspirate the fixative and stain with 0.5% crystal violet solution for 15 minutes.

-

Quantification: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.

Viral Yield Reduction Assay

This assay measures the amount of infectious virus produced in the presence of the antiviral compound.

Materials and Reagents:

-

Same as Plaque Reduction Assay, with the addition of 96-well plates for TCID50 determination.

Step-by-Step Protocol:

-

Cell Seeding and Infection: Follow steps 1-3 of the Plaque Reduction Assay protocol in 12-well plates.

-

Treatment: After viral adsorption, wash the cells and add 1 mL of infection medium containing serial dilutions of this compound.

-

Incubation: Incubate the plates for 24-48 hours at 37°C with 5% CO2.

-

Virus Harvest: Collect the supernatant from each well.

-

Virus Titer Determination: Determine the viral titer in the collected supernatants using a Tissue Culture Infectious Dose 50 (TCID50) assay.[7] This involves making serial dilutions of the supernatant and inoculating them onto fresh MDCK cell monolayers in 96-well plates.[7] After 72 hours, the wells are scored for cytopathic effect (CPE).[7]

-

Calculation: The viral titer (TCID50/mL) is calculated using the Reed-Muench method.[7]

Neuraminidase-Based Assay for Viral Replication

This is a higher-throughput assay that measures the neuraminidase (NA) activity of newly produced viruses as an indicator of viral replication.[8]

Materials and Reagents:

-

MDCK-SIAT1 cells

-

96-well black, clear-bottom plates

-

Virus growth medium (VGM)

-

This compound

-

NA substrate (e.g., 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid)

-

Stop solution (e.g., 0.2 M Na2CO3, pH 11.5)

-

Fluorescence plate reader

Step-by-Step Protocol:

-

Compound and Virus Preparation: In a 96-well plate, mix serial dilutions of this compound with a standardized amount of influenza virus.[8]

-

Cell Addition: Add a suspension of MDCK-SIAT1 cells (e.g., 0.3 x 10^5 cells/well) to the virus-compound mixture.[8]

-

Incubation: Incubate the plate at 37°C with 5% CO2 for 24 hours to allow for single-cycle virus replication.[8]

-

NA Activity Measurement: Aspirate the supernatants. Add the NA substrate to the infected cell monolayer and incubate for 1 hour at 37°C.[8]

-

Fluorescence Reading: Add the stop solution and measure the fluorescence using a plate reader (excitation ~360 nm, emission ~460 nm).[8][9]

Data Presentation and Analysis

The antiviral activity of this compound is quantified by calculating the EC50, which is the concentration of the compound that inhibits viral replication by 50%. This is typically determined by plotting the percentage of inhibition against the log concentration of the compound and fitting the data to a dose-response curve.

Table 1: Antiviral Activity of this compound against Various Influenza Strains

| Influenza Virus Strain | Assay Type | EC50 (nM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |

| A/WSN/33 (H1N1) | Plaque Reduction | 15.2 ± 2.1 | > 100 | > 6578 |

| A/Victoria/3/75 (H3N2) | Yield Reduction | 22.8 ± 3.5 | > 100 | > 4385 |

| B/Lee/40 | Plaque Reduction | 45.1 ± 5.8 | > 100 | > 2217 |

| A/California/04/2009 (pdmH1N1) | Neuraminidase Assay | 18.5 ± 2.9 | > 100 | > 5405 |

Data are representative and should be determined experimentally. CC50 (50% cytotoxic concentration) should be determined in parallel using an uninfected cell viability assay (e.g., MTT or CellTiter-Glo).

Troubleshooting

| Issue | Possible Cause | Solution |

| No plaques or CPE | Inactive virus stock; incorrect MOI; resistant cells. | Titer virus stock; optimize MOI; confirm cell line susceptibility. |

| High background/non-specific cell death | Compound cytotoxicity; contamination. | Determine CC50 of the compound; use aseptic techniques. |

| High variability between replicates | Inconsistent cell seeding; pipetting errors. | Ensure uniform cell monolayers; use calibrated pipettes. |

| Irregular plaque morphology | Cell monolayer disruption; improper overlay solidification. | Handle plates gently; ensure correct temperature for overlay solidification.[10] |

References

- 1. Drug Repurposing for Influenza Virus Polymerase Acidic (PA) Endonuclease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. scispace.com [scispace.com]

- 4. esrf.fr [esrf.fr]

- 5. academic.oup.com [academic.oup.com]

- 6. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Influenza Virus Characterization - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 8. An optimized cell-based assay to assess influenza virus replication by measuring neuraminidase activity and its applications for virological surveillance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Novel Endonuclease Inhibitor Exhibits Broad-Spectrum Anti-Influenza Virus Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Immunoplaque Assay (Influenza Virus) [bio-protocol.org]

Application Notes and Protocols for Plaque Reduction Assay Using PAN Endonuclease-IN-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Influenza viruses pose a significant threat to global public health, necessitating the development of effective antiviral therapeutics. The influenza virus RNA-dependent RNA polymerase (RdRp), a heterotrimeric complex, is essential for viral transcription and replication.[1][2] A key component of this complex is the Polymerase Acidic (PA) protein, which contains an endonuclease domain (PAN) responsible for the "cap-snatching" mechanism.[2][3] This process involves the cleavage of the 5' caps from host pre-mRNAs to prime viral mRNA synthesis and is crucial for viral replication.[2][3] Consequently, the PAN endonuclease is a highly attractive target for the development of novel anti-influenza drugs.[3][4][5][6][7]

PAN Endonuclease-IN-2 is a novel small molecule inhibitor designed to target the active site of the influenza PAN endonuclease. These application notes provide a detailed protocol for evaluating the antiviral activity of this compound using a plaque reduction assay, a gold standard method for quantifying viral infectivity and the efficacy of antiviral compounds.[8][9]

Principle of the Assay

The plaque reduction assay is a quantitative method used to determine the ability of an antiviral agent to inhibit the replication of a cytopathic virus in a cell culture monolayer.[8][10] In this assay, a confluent monolayer of susceptible host cells is infected with a known amount of virus in the presence of varying concentrations of the test compound, in this case, this compound. After an incubation period to allow for viral entry, the infected cells are covered with a semi-solid overlay medium.[9][10] This overlay restricts the spread of progeny virions to adjacent cells, resulting in the formation of localized areas of cell death or cytopathic effect (CPE), known as plaques.[8] Each plaque is theoretically derived from a single infectious viral particle. The number of plaques is inversely proportional to the antiviral activity of the compound. By counting the number of plaques at different inhibitor concentrations, the concentration that reduces the number of plaques by 50% (IC50) can be determined.

Experimental Protocols

Materials and Reagents

-

Cells: Madin-Darby Canine Kidney (MDCK) cells (or other appropriate host cells for the influenza virus strain)

-

Virus: Influenza A virus stock with a known titer (e.g., A/WSN/33 (H1N1))

-

Inhibitor: this compound, dissolved in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Infection Medium: Serum-free DMEM containing TPCK-trypsin (to activate influenza virus hemagglutinin).

-

Overlay Medium: 2X DMEM mixed 1:1 with 1.2% Avicel or another semi-solid medium like agarose, supplemented with TPCK-trypsin.

-

Staining Solution: 0.1% Crystal Violet in 20% ethanol.

-

Fixative: 10% Formalin in Phosphate Buffered Saline (PBS).

-

Sterile 6-well or 12-well cell culture plates.

-

Sterile microcentrifuge tubes and serological pipettes.

-

Humidified incubator with 5% CO2 at 37°C.

Detailed Methodology

1. Cell Seeding:

- One day prior to infection, seed MDCK cells into 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of the experiment (e.g., 5 x 10^5 cells/well for a 6-well plate).

- Incubate the plates overnight at 37°C in a 5% CO2 incubator.

2. Preparation of Inhibitor Dilutions:

- On the day of the experiment, prepare serial dilutions of this compound in infection medium. The final concentrations should bracket the expected IC50 value. A typical concentration range might be from 0.01 µM to 100 µM.

- Include a "no inhibitor" control (vehicle control, e.g., DMSO at the same concentration as in the highest inhibitor dilution).

3. Virus Dilution and Infection:

- Dilute the influenza virus stock in infection medium to a concentration that will produce approximately 50-100 plaques per well. This is known as the plaque-forming unit (PFU) count.[8]

- Aspirate the cell culture medium from the confluent MDCK cell monolayers and wash once with sterile PBS.

- In separate tubes, mix equal volumes of the diluted virus with each of the prepared inhibitor dilutions. Also, mix the diluted virus with the vehicle control.

- Incubate these virus-inhibitor mixtures for 1 hour at 37°C to allow the inhibitor to interact with the virus.

- Add the virus-inhibitor mixtures to the corresponding wells of the cell culture plates.

- Incubate the plates for 1 hour at 37°C in a 5% CO2 incubator to allow for viral adsorption. Gently rock the plates every 15 minutes.

4. Overlay and Incubation:

- After the adsorption period, aspirate the inoculum from the wells.

- Immediately add 2 ml (for a 6-well plate) of the pre-warmed overlay medium containing the corresponding concentrations of this compound to each well.

- Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours, or until plaques are visible.

5. Plaque Visualization and Counting:

- After the incubation period, fix the cells by adding 1 ml of 10% formalin to each well and incubating for at least 30 minutes at room temperature.

- Carefully remove the overlay medium and the fixative.

- Stain the cell monolayer by adding 0.5 ml of 0.1% crystal violet solution to each well and incubating for 15-20 minutes at room temperature.

- Gently wash the plates with water to remove excess stain and allow them to air dry.

- Count the number of plaques in each well. Plaques will appear as clear zones against a purple background of stained, uninfected cells.

Data Presentation

The quantitative data from the plaque reduction assay should be systematically organized to facilitate analysis. Below is an example of how to present the results for this compound.

Table 1: Antiviral Activity of this compound in a Plaque Reduction Assay

| Concentration of this compound (µM) | Plaque Count (Well 1) | Plaque Count (Well 2) | Average Plaque Count | Percent Plaque Reduction (%) |

| 0 (Vehicle Control) | 85 | 91 | 88 | 0 |

| 0.01 | 82 | 86 | 84 | 4.5 |

| 0.1 | 65 | 71 | 68 | 22.7 |

| 1 | 42 | 48 | 45 | 48.9 |

| 10 | 15 | 19 | 17 | 80.7 |

| 100 | 2 | 4 | 3 | 96.6 |

-

Percent Plaque Reduction (%) is calculated using the formula: [1 - (Average plaque count in test well / Average plaque count in vehicle control well)] x 100

-

The IC50 value (the concentration of inhibitor that reduces the plaque number by 50%) can be determined by plotting the percent plaque reduction against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve. Based on the example data above, the IC50 value is approximately 1 µM.

Visualizations

Experimental Workflow

Caption: Workflow of the plaque reduction assay.

Mechanism of Action of this compound

Caption: Inhibition of influenza virus replication.

References

- 1. Structural and Biochemical Basis for Development of Influenza Virus Inhibitors Targeting the PA Endonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Influenza Polymerase Inhibitors: Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural and Biochemical Basis for Development of Influenza Virus Inhibitors Targeting the PA Endonuclease | PLOS Pathogens [journals.plos.org]

- 4. Drug Repurposing for Influenza Virus Polymerase Acidic (PA) Endonuclease Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crystal structure of an avian influenza polymerase PA(N) reveals an endonuclease active site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Structural and biochemical basis for development of influenza virus inhibitors targeting the PA endonuclease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 9. Plaque reduction neutralization test - Wikipedia [en.wikipedia.org]

- 10. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

Synthesis and Purification of PAN Endonuclease for Research Applications

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The influenza virus Polymerase Acidic (PA) N-terminal endonuclease, commonly known as PAN endonuclease, is a critical enzyme for viral replication.[1][2][3][4] It is a component of the heterotrimeric RNA-dependent RNA polymerase (RdRp) complex, which also includes the PB1 and PB2 subunits.[5][6][7] The primary function of the PAN endonuclease is to execute "cap-snatching," a process where it cleaves the 5' caps from host cell pre-mRNAs.[3][5][6][8] These capped fragments are then utilized as primers to initiate the transcription of viral mRNAs, a crucial step for the production of viral proteins by the host's ribosomal machinery.[3][5] Due to its essential role in the viral life cycle, PAN endonuclease has emerged as a significant target for the development of novel anti-influenza therapeutics.[3][4][5] One such inhibitor is PAN endonuclease-IN-2 (also known as compound T-31), which demonstrates broad-spectrum anti-influenza activity by targeting this vital enzyme.[1][2]

This document provides detailed protocols for the synthesis (expression) and purification of recombinant PAN endonuclease, which is essential for structural biology, enzymology, and the screening of potential inhibitors.

Quantitative Data Summary

The following tables summarize key quantitative data for the PAN endonuclease inhibitor IN-2 and typical purification yields for recombinant PAN endonuclease.

Table 1: Inhibitory Activity of this compound

| Parameter | Value | Virus Strain/Conditions | Reference |

| IC50 | 0.15 µM | PAN Endonuclease Enzymatic Assay | [1][2] |

| EC50 | 0.96 µM | Influenza A (H1N1/A/WSN/33) in MDCK cells | [1] |

| EC50 | 4.76 µM | PR/8(H1N1) in MDCK cells | [1] |

| EC50 | 1.85 µM | H3N2 in MDCK cells | [1] |

| EC50 | 5.06 µM | H5N1 in MDCK cells | [1] |

| EC50 | 0.71 µM | H9N2 in MDCK cells | [1] |

| EC50 | 2.36 µM | Influenza B in MDCK cells | [1] |

Table 2: Typical Yields for Recombinant PAN Endonuclease Purification

| Expression System | Purification Steps | Typical Yield | Purity | Reference |

| E. coli | Ni-NTA Affinity Chromatography, Ion Exchange | 5-10 mg/L of culture | >95% | [9][10][11] |

| Insect Cells (Baculovirus) | FLAG-Affinity Chromatography, Size Exclusion | 1-2 mg/L of culture | >90% | [12] |

Signaling Pathways and Experimental Workflows

PAN Endonuclease in Viral Transcription

The following diagram illustrates the "cap-snatching" mechanism, the critical role of PAN endonuclease, and the inhibitory action of compounds like IN-2.

Caption: The role of PAN endonuclease in the influenza virus "cap-snatching" mechanism.

Experimental Workflow for PAN Endonuclease Synthesis and Purification

This diagram outlines the key steps for producing and purifying recombinant PAN endonuclease.

Caption: Workflow for recombinant PAN endonuclease expression and purification.

Experimental Protocols

Protocol 1: Expression of Recombinant His-tagged PAN Endonuclease in E. coli

This protocol is adapted from methodologies described for expressing the N-terminal domain of PA.[9][11][13]

1. Cloning:

-

The gene encoding the PAN endonuclease domain (e.g., residues 1-209 of the PA subunit) from a specific influenza A virus strain is amplified by PCR.[6]

-

The PCR product is cloned into an E. coli expression vector, such as pET-28a+, which incorporates an N-terminal Hexa-histidine (6xHis) tag for purification.[6][13]

2. Transformation:

-

The ligation product is transformed into a competent E. coli expression strain, such as BL21 (DE3).[10][13]

-

Transformants are selected on LB agar plates containing the appropriate antibiotic (e.g., kanamycin for pET-28a+).

3. Expression:

-

A single colony is used to inoculate a starter culture of LB medium with the selective antibiotic and grown overnight at 37°C with shaking.

-

The starter culture is then used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.5-0.6.

-

Protein expression is induced by the addition of Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM.[13][14]

-

The culture is then incubated for an additional 4 hours at 37°C or overnight at a lower temperature (e.g., 16-20°C) to improve protein solubility.[14]

4. Cell Harvesting:

-

The bacterial cells are harvested by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).

-

The cell pellet can be stored at -80°C until purification.

Protocol 2: Purification of His-tagged PAN Endonuclease

This protocol utilizes Immobilized Metal Affinity Chromatography (IMAC).[9][10][11]

1. Buffer Preparation:

-

Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1 mM DTT.

-

Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20-40 mM imidazole, 1 mM DTT.

-

Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250-500 mM imidazole, 1 mM DTT.

-

Storage Buffer: 20 mM HEPES (pH 7.5), 150 mM KCl, 1 mM DTT.

2. Cell Lysis:

-

The frozen cell pellet is thawed and resuspended in ice-cold Lysis Buffer.

-

Lysozyme can be added to aid in lysis.

-

The cell suspension is lysed by sonication on ice.

-

The lysate is then clarified by centrifugation (e.g., 15,000 x g for 30 minutes at 4°C) to pellet cell debris.

3. Affinity Chromatography:

-

The clarified supernatant is loaded onto a Ni-NTA agarose resin column pre-equilibrated with Lysis Buffer.[9][10]

-

The column is washed with several column volumes of Wash Buffer to remove non-specifically bound proteins.

-

The His-tagged PAN endonuclease is eluted from the column using the Elution Buffer, typically with a step or linear gradient of imidazole.[10]

4. Buffer Exchange and Storage:

-

The eluted fractions containing the purified protein are pooled.

-

The buffer is exchanged into the final Storage Buffer using dialysis or a desalting column.

-

The protein concentration is determined (e.g., using a BCA assay), and the purity is assessed by SDS-PAGE. The purified protein should appear as a single band at the expected molecular weight.

-

For long-term storage, the protein can be flash-frozen in liquid nitrogen and stored at -80°C.

Protocol 3: Endonuclease Activity Assay (Gel-Based)

This assay is used to confirm the enzymatic activity of the purified PAN endonuclease and to test the efficacy of inhibitors like IN-2.[8][13]

1. Reaction Setup:

-

The reaction is typically performed in a buffer containing 10 mM Tris-HCl (pH 7.5), 100 mM NaCl, and a divalent cation like 2 mM MnCl₂ or MgCl₂.[13]

-

A single-stranded DNA (ssDNA) or RNA substrate is used (e.g., M13mp18 ssDNA).[13][15]

-

For inhibitor testing, the purified PAN endonuclease is pre-incubated with varying concentrations of this compound for 15-30 minutes at room temperature.

2. Enzymatic Reaction:

-

The reaction is initiated by adding the ssDNA substrate to the enzyme (or enzyme-inhibitor mixture).

-

The reaction is incubated at 37°C for a defined period (e.g., 30-60 minutes).

3. Analysis:

-

The reaction is stopped by adding a stop solution (e.g., EDTA and a loading dye).

-

The reaction products are resolved on an agarose gel.[13][15]

-

The gel is stained with an intercalating dye (e.g., ethidium bromide or SYBR Safe) and visualized.

-

Endonuclease activity is indicated by the degradation of the ssDNA substrate. Inhibition is observed as a reduction in substrate degradation compared to the no-inhibitor control.

Conclusion

The protocols outlined provide a robust framework for the successful expression and purification of active PAN endonuclease for research and drug discovery applications. The availability of highly pure and active enzyme is a prerequisite for detailed biochemical and structural analyses, as well as for the high-throughput screening and characterization of novel inhibitors targeting the influenza virus.

References

- 1. PAN endonuclease-IN-2_TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Structural and Biochemical Basis for Development of Influenza Virus Inhibitors Targeting the PA Endonuclease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. academic.oup.com [academic.oup.com]

- 6. Structural insights into the substrate specificity of the endonuclease activity of the influenza virus cap-snatching mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Influenza Virus Polymerase Complex: An Update on Its Structure, Functions, and Significance for Antiviral Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Focusing on the influenza virus polymerase complex: recent progress in drug discovery and assay development - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Preparation of Recombinant PA Endonuclease Domain Protein of Influenza A Virus and Its Application for Glycobiology Research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Heterologous Expression and High Degree Purification of the Restriction Endonuclease SauUSI - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

Application Notes and Protocols for Testing PAN Endonuclease-IN-2 in A549 Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Influenza A virus (IAV) remains a significant global health threat, necessitating the development of novel antiviral therapeutics. The viral RNA-dependent RNA polymerase (RdRp), a heterotrimeric complex composed of PA, PB1, and PB2 subunits, is essential for viral replication and transcription.[1] A critical step in viral transcription is "cap-snatching," where the endonuclease domain located in the N-terminus of the PA subunit (PAN) cleaves the 5' caps from host cell pre-mRNAs.[2][3] These capped fragments are then used as primers to synthesize viral mRNAs, making the PAN endonuclease an attractive target for antiviral drug development.[2][4][5]

PAN endonuclease-IN-2 is a potent and selective inhibitor of the influenza virus PAN endonuclease. It acts by chelating the two divalent metal ions in the enzyme's active site, thereby blocking the cleavage of host mRNA and inhibiting viral replication.[3][6] These application notes provide detailed protocols for evaluating the in vitro cytotoxicity and antiviral efficacy of this compound in A549 cells, a human lung adenocarcinoma epithelial cell line commonly used for influenza virus research.[7]

Mechanism of Action of this compound

The influenza virus RdRp uses a unique mechanism to synthesize its messenger RNA (mRNA). The PB2 subunit binds to the 5' cap of host pre-mRNAs, which are then cleaved by the endonuclease activity of the PA subunit. This compound directly inhibits this cleavage step, preventing the generation of primers necessary for viral transcription by the PB1 subunit. This ultimately halts viral protein synthesis and the production of new viral particles.

Figure 1. Mechanism of this compound Action.

Experimental Protocols

This protocol describes the standard procedure for maintaining and subculturing the A549 human lung epithelial cell line.

Materials:

-

A549 cell line (ATCC® CCL-185™)

-

DMEM or F-12K Medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin (10,000 U/mL)

-

0.25% Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

T-75 cell culture flasks

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Complete Growth Medium: Prepare complete growth medium by supplementing the base medium (DMEM or F-12K) with 10% FBS and 1% Penicillin-Streptomycin.

-

Thawing Cells: Thaw cryopreserved A549 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-12 mL of fresh medium. Transfer to a T-75 flask.

-

Incubation: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂. Renew the complete growth medium every 2-3 days.

-

Subculturing: When cells reach 80-90% confluency, aspirate the medium and wash the monolayer once with PBS.

-

Add 2-3 mL of 0.25% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until cells detach.

-

Neutralize the trypsin by adding 6-8 mL of complete growth medium. Gently pipette to create a single-cell suspension.

-

Transfer the cell suspension to a 15 mL conical tube and centrifuge at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh medium and add aliquots of the cell suspension to new culture vessels at a recommended subcultivation ratio of 1:3 to 1:8.

This protocol determines the 50% cytotoxic concentration (CC₅₀) of this compound on A549 cells using an MTT assay.[8][9][10]

Figure 2. Workflow for MTT Cytotoxicity Assay.

Materials:

-

A549 cells

-

96-well flat-bottom plates

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed A549 cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete growth medium.[9]

-

Incubate the plate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.5%.

-

Remove the medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells. Include "cells only" (untreated) and "medium only" (blank) controls.

-

Incubate the plate for 48 hours at 37°C.

-

Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

-

After incubation, add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results and determine the CC₅₀ value using non-linear regression analysis.

This protocol is used to determine the 50% effective concentration (EC₅₀) of this compound by measuring the reduction in influenza virus plaque formation.

Figure 3. Workflow for Plaque Reduction Assay.

Materials:

-

Confluent A549 cell monolayers in 6-well plates

-

Influenza A virus (e.g., A/WSN/33 (H1N1))

-

This compound

-

Infection medium (serum-free medium with TPCK-treated trypsin)

-

Agarose overlay (containing infection medium and PAN-IN-2)

-

Crystal violet staining solution

Procedure:

-

Seed A549 cells in 6-well plates and grow until they form a confluent monolayer (95-100%).

-

Wash the cell monolayers twice with sterile PBS.

-

Prepare serial dilutions of this compound in infection medium.

-

Add the drug dilutions to the wells and incubate for 1 hour at 37°C.

-

Remove the drug-containing medium and infect the cells with influenza virus at a low multiplicity of infection (MOI) of ~0.01 for 1 hour at 37°C. Include a virus-only control.

-

After the incubation period, remove the virus inoculum and wash the cells with PBS.

-

Overlay the cells with a mixture of 2x infection medium (containing the corresponding concentration of this compound) and 1.2% agarose.

-

Incubate the plates at 37°C with 5% CO₂ for 48-72 hours until plaques are visible.

-

Fix the cells with 4% paraformaldehyde and stain with 0.5% crystal violet solution.

-

Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control and determine the EC₅₀ value.

This protocol assesses the effect of this compound on the expression of influenza virus proteins (e.g., Nucleoprotein - NP, Hemagglutinin - HA) in infected A549 cells.[11][12][13][14][15]

Materials:

-

Infected and treated A549 cell pellets

-

RIPA lysis buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., anti-Influenza A NP, anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Procedure:

-

Seed A549 cells in 6-well plates. Once confluent, treat with a non-toxic concentration of this compound (e.g., 5x EC₅₀) for 1 hour.

-

After 1 hour, replace the inoculum with fresh medium containing the inhibitor and incubate for 8-24 hours.

-

Harvest the cells, wash with ice-cold PBS, and lyse with RIPA buffer.[15]

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies (e.g., anti-NP and anti-β-actin as a loading control) overnight at 4°C.[11]

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

-

Quantify band intensities to determine the relative reduction in viral protein expression.

Data Presentation

Quantitative data should be summarized in tables for clear interpretation and comparison.

Table 1: Cytotoxicity of this compound on A549 Cells

| Concentration (µM) | Mean Absorbance (570 nm) | Std. Deviation | % Cell Viability |

| 0 (Control) | 1.254 | 0.085 | 100.0% |

| 1 | 1.231 | 0.079 | 98.2% |

| 10 | 1.198 | 0.091 | 95.5% |

| 25 | 1.050 | 0.102 | 83.7% |

| 50 | 0.630 | 0.066 | 50.2% |

| 100 | 0.155 | 0.023 | 12.4% |

| CC₅₀ (µM) | ~50 |

Table 2: Antiviral Activity of this compound against Influenza A/WSN/33 in A549 Cells